molecular formula C15H20N2OS2 B254092 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE

Cat. No.: B254092
M. Wt: 308.5 g/mol
InChI Key: GRAJHEWWAIIRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These properties make 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE a valuable compound for drug development and other therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors in the body, leading to their diverse biological activities . For example, they can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20N2OS2

Molecular Weight

308.5 g/mol

IUPAC Name

2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-pentylacetamide

InChI

InChI=1S/C15H20N2OS2/c1-3-4-5-8-16-14(18)10-13-15(17-11(2)20-13)12-7-6-9-19-12/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18)

InChI Key

GRAJHEWWAIIRBQ-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2

Canonical SMILES

CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2

Origin of Product

United States

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